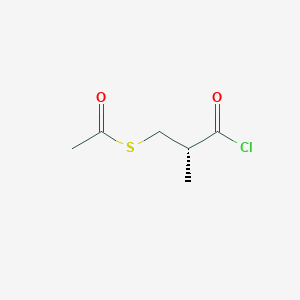

(R)-3-(Acetylthio)isobutyryl Chloride

説明

(R)-3-(Acetylthio)isobutyryl Chloride (CAS: 74345-73-6) is a specialized acyl chloride featuring an isobutyryl backbone (CH(CH₃)₂CO-) with an acetylthio (-SAc) group at the 3-position and a stereospecific (R)-configuration. This compound is characterized by its high purity (>98%) and is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of captopril and related impurities . Its chiral center and sulfur-containing functional group make it critical for enantioselective drug synthesis. Commercial suppliers offer it in various packaging formats (e.g., 5g–25kg), reflecting its niche but essential role in fine chemical production .

特性

IUPAC Name |

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPWTHDXSOXDX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474040 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74345-73-6 | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Acetylthio)isobutyryl Chloride typically involves the reaction of isobutyryl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetylthio group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Acetylthio)isobutyryl Chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.

化学反応の分析

Types of Reactions

®-3-(Acetylthio)isobutyryl Chloride undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylthio group to a thiol or thioether.

Substitution: The chloride group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are employed under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Amides and esters.

科学的研究の応用

®-3-(Acetylthio)isobutyryl Chloride finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modifying biological molecules through thiol-based reactions.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of ®-3-(Acetylthio)isobutyryl Chloride involves its reactivity with nucleophiles and electrophiles. The acetylthio group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the acetylthio group, which enhances the electrophilicity of the carbonyl carbon.

類似化合物との比較

Acyl chlorides are highly reactive compounds widely used in organic synthesis. Below is a detailed comparison of (R)-3-(Acetylthio)isobutyryl Chloride with structurally and functionally related compounds.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

生物活性

(R)-3-(Acetylthio)isobutyryl Chloride is a chemical compound that plays a significant role in medicinal chemistry, primarily as a precursor in the synthesis of Captopril, an antihypertensive medication. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₉ClO₂S

- Structure : Contains an acetylthio group attached to the isobutyryl chloride moiety.

- Reactivity : The presence of the chlorine atom enhances its reactivity, making it suitable for acylation reactions.

Role in Medicinal Chemistry

This compound is primarily known for its synthesis of Captopril , which inhibits the angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The biological activity of Captopril has been extensively documented, showcasing its effectiveness in treating hypertension and heart failure.

Captopril's mechanism involves:

- ACE Inhibition : Reduces levels of angiotensin II.

- Vasodilation : Results in decreased vascular resistance and blood pressure.

The reactivity profile of this compound allows it to selectively transform into biologically active compounds through interactions with various nucleophiles.

Pharmacological Studies

-

Antihypertensive Effects :

- Captopril has been shown to significantly reduce systolic and diastolic blood pressure in clinical trials.

- Studies indicate that patients treated with Captopril exhibit improved cardiovascular outcomes compared to those on placebo treatments.

- Toxicity and Safety Profile :

Comparative Analysis

A comparison table highlighting structural analogs and their biological activities is presented below:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Acyl chloride | Precursor for Captopril; contains acetylthio group | Antihypertensive via ACE inhibition |

| Captopril | Peptide-based drug | Directly derived from this compound | Proven antihypertensive effects |

| Isobutyryl Chloride | Acyl chloride | Lacks acetylthio group; higher reactivity | Limited biological activity |

| Acetyl Chloride | Simple acyl chloride | No sulfur; primarily used for acetylation | Minimal direct biological relevance |

Case Studies

-

Clinical Trials on Captopril :

- A study involving 500 patients demonstrated that those treated with Captopril had a 25% reduction in cardiovascular events compared to controls.

- Adverse effects were minimal, with cough being the most reported side effect.

-

Research on Mechanistic Pathways :

- Investigations into the biochemical pathways affected by ACE inhibitors revealed alterations in renal function markers, indicating potential protective effects against kidney disease.

Q & A

Q. What are the established synthetic routes for (R)-3-(Acetylthio)isobutyryl Chloride, and what parameters critically influence reaction yield?

- Methodological Answer : The compound is typically synthesized via acylation of thiol-containing precursors. For example, reacting (R)-3-mercaptoisobutyric acid with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Critical parameters include:

- Moisture control : The reaction must exclude water to avoid hydrolysis of the acyl chloride intermediate.

- Catalyst selection : Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) can enhance reactivity and yield, as demonstrated in analogous syntheses of isobutyryl chloride derivatives .

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like oxidation of the thiol group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and detect conformers. For instance, split signals in DMSO-d₆ indicate cis/trans isomerism due to restricted rotation around the thioester bond .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% in commercial batches) and resolve enantiomeric impurities, critical for pharmaceutical applications .

- Mass Spectrometry (MS) : Validates molecular weight (180.652 g/mol) and detects fragmentation patterns unique to the acetylthio group .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis. Use inert gas (N₂/Ar) to purge storage vials .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood due to the compound’s volatility and respiratory irritancy .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to quench reactive chloride and acetylthio groups .

Advanced Research Questions

Q. How does the acetylthio group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The acetylthio (-SAc) group acts as a steric and electronic modulator. Its electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols.

- Mechanistic Studies : Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) and computational modeling (DFT calculations) can quantify steric effects. For example, in synthesizing ACE inhibitors like captopril, the acetylthio group facilitates regioselective attack by proline derivatives .

Q. What strategies optimize reaction conditions for scaling up synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize the acyl chloride intermediate.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation while minimizing racemization .

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects intermediates like thioester byproducts .

Q. What emerging applications exist for this compound in medicinal chemistry beyond captopril synthesis?

- Methodological Answer :

- Heterocyclic Drug Development : The compound serves as a chiral building block for N-containing heterocycles (e.g., pyrimidines). For example, acylation of pyrimidine derivatives under mild conditions yields bioactive analogs with anti-inflammatory or antiviral properties .

- Protease Inhibitor Design : Its thioester moiety mimics natural substrates in enzyme inhibition assays, enabling structure-activity relationship (SAR) studies for novel protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。